molecular formula C16H17BrO B7858385 4-Bromobenzyl-(4-iso-propylphenyl)ether

4-Bromobenzyl-(4-iso-propylphenyl)ether

Cat. No.: B7858385
M. Wt: 305.21 g/mol
InChI Key: ODUNHGSMWYDHFH-UHFFFAOYSA-N
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Description

4-Bromobenzyl-(4-iso-propylphenyl)ether is an organic compound with the molecular formula C16H17BrO. It is a brominated ether derivative, characterized by the presence of a bromobenzyl group and an iso-propylphenyl group connected through an ether linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl-(4-iso-propylphenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 4-iso-propylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Bromobenzyl chloride+4-iso-propylphenolK2CO3,DMFThis compound\text{4-Bromobenzyl chloride} + \text{4-iso-propylphenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Bromobenzyl chloride+4-iso-propylphenolK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl-(4-iso-propylphenyl)ether can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The ether linkage can be oxidized under strong oxidative conditions.

    Reduction: The aromatic rings can undergo reduction reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethers.

    Oxidation: Formation of phenolic compounds or quinones.

    Reduction: Formation of partially or fully hydrogenated aromatic compounds.

Scientific Research Applications

4-Bromobenzyl-(4-iso-propylphenyl)ether has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl-(4-iso-propylphenyl)ether involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the ether linkage provides stability and lipophilicity, facilitating its interaction with hydrophobic sites in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzyl-(4-methylphenyl)ether
  • 4-Bromobenzyl-(4-tert-butylphenyl)ether
  • 4-Bromobenzyl-(4-ethylphenyl)ether

Uniqueness

4-Bromobenzyl-(4-iso-propylphenyl)ether is unique due to the presence of the iso-propyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

1-bromo-4-[(4-propan-2-ylphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-12(2)14-5-9-16(10-6-14)18-11-13-3-7-15(17)8-4-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUNHGSMWYDHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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